Cas no 1428378-57-7 (3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine)
![3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine structure](https://ja.kuujia.com/scimg/cas/1428378-57-7x500.png)
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine 化学的及び物理的性質
名前と識別子
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- 4-methyl-2-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methylsulfanyl]-1,3-thiazole
- 3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine
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- インチ: 1S/C15H19N3O2S3/c1-12-10-21-15(17-12)22-11-13-4-7-18(8-5-13)23(19,20)14-3-2-6-16-9-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3
- InChIKey: YDFWLWJDHXTSBC-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)N=C1SCC1CCN(S(C2=CC=CN=C2)(=O)=O)CC1
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6374-0887-3mg |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-50mg |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-10μmol |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-5mg |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-2μmol |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-25mg |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-5μmol |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-20mg |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-2mg |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6374-0887-40mg |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine |
1428378-57-7 | 40mg |
$140.0 | 2023-09-09 |
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine 関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridineに関する追加情報
Introduction to 3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine and Its Significance in Modern Chemical Biology
3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine, identified by its CAS number 1428378-57-7, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its sulfonamide and piperidine moieties, has garnered attention due to its potential applications in modulating biological pathways and its structural versatility. The compound's synthesis and derivatives have been explored in various contexts, including drug discovery and the development of novel therapeutic agents.
The core of this compound lies in its pyridine scaffold, which is a common motif in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The presence of a sulfonyl group further enhances its pharmacological profile, as sulfonyl compounds are well-documented for their bioactivity across multiple therapeutic areas. Specifically, the 4-methyl-1,3-thiazole moiety introduces a sulfur-rich heterocycle, which is known for its role in stabilizing protein-ligand interactions and influencing metabolic pathways.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions of this compound with biological targets. Studies suggest that the sulfanyl-substituted piperidine portion of the molecule may play a crucial role in binding to enzymes and receptors involved in inflammation and neurodegeneration. This has prompted investigations into its potential as an anti-inflammatory or neuroprotective agent, aligning with ongoing efforts to develop treatments for chronic diseases.
The synthesis of 3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining structural complexity. Key steps include sulfonylation reactions, nucleophilic substitutions, and cyclization processes that are well-established in synthetic organic chemistry. These methodologies ensure that researchers can produce derivatives with modified pharmacophores for tailored biological activities.
In the context of drug discovery, the compound's structural features make it an attractive candidate for further exploration. The combination of a thiazole ring, a sulfonyl group, and a piperidine moiety creates a unique pharmacophore that may interact with multiple targets simultaneously. This polypharmacicity could be leveraged to develop combination therapies that address complex pathologies more effectively than single-target drugs. Moreover, the compound's solubility profile and metabolic stability have been optimized through structural modifications, enhancing its suitability for preclinical studies.
Current research is particularly focused on understanding the mechanistic basis of the compound's bioactivity. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists have been able to elucidate how this molecule interacts with proteins at an atomic level. These insights are critical for designing next-generation analogs with improved efficacy and reduced side effects. Additionally, high-throughput screening (HTS) campaigns have identified promising derivatives that exhibit enhanced binding affinities or novel mechanisms of action.
The role of sulfonamide-containing compounds in medicinal chemistry cannot be overstated. Sulfonyl groups are known for their ability to modulate enzyme activity by acting as transition-state analogs or by stabilizing enzyme-substrate complexes. In the case of 3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine, this feature may contribute to its observed biological effects. For instance, derivatives targeting enzymes such as carbonic anhydrase or proteases have shown promise in treating conditions like glaucoma or cancer.
The thiazole ring present in this compound is another key structural element with significant biological relevance. Thiazole derivatives are widely recognized for their antimicrobial, antifungal, and anti-inflammatory properties. The sulfur atoms within thiazole rings facilitate interactions with metal ions and other biological cofactors, making them indispensable in numerous enzymatic processes. By incorporating this motif into 3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]pyridine, researchers aim to harness these properties for therapeutic purposes.
As computational methods continue to evolve, virtual screening techniques are being employed to identify potential hits from large libraries of compounds like this one. Machine learning models trained on experimental data can predict binding affinities and pharmacokinetic properties with remarkable accuracy, expediting the drug discovery process. This integration of computational biology with traditional wet-lab experimentation has accelerated the development pipeline for novel therapeutics.
The future directions for research on 3-[(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidin-1-ylsulfonyl]pyridine include exploring its efficacy in vivo through preclinical animal models. Investigating its distribution patterns within tissues and organs will provide insights into its pharmacokinetic behavior and potential side effects. Additionally, exploring its interaction with cellular pathways will shed light on its mechanism of action at a systems-level perspective.
In conclusion,3-(^(4-{[^(4-methyl-l,l-thiazol-z-ylsulfanyl)methyI)piperidin-l-yI)sulfonyI]pyridine (CAS no 1428378 57 7) stands as a testament to the ingenuity of modern chemical biology research Its complex structure offers numerous opportunities for therapeutic intervention particularly through modulation of sulfonamide-containing enzymes or receptors Further exploration into its derivatives promises to yield novel compounds with enhanced pharmacological profiles contributing significantly to advancements in medicine
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